Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)-
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Overview
Description
Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)-: is a chemical compound with the molecular formula C16H15ClO3. It is known for its unique structure, which includes a benzene ring substituted with a propanoic acid group, a chlorine atom, and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form the intermediate benzyl ether. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of substituted benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .
Comparison with Similar Compounds
Phenylpropanoic acid: A carboxylic acid with a similar structure but lacking the chlorine and phenylmethoxy groups.
Benzenepropanoic acid, 3-phenylpropyl ester: Another related compound with a different ester group.
Uniqueness: Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is unique due to the presence of the chlorine and phenylmethoxy groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
79669-13-9 |
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Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-(3-chloro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11H2,(H,18,19) |
InChI Key |
DZYUXEQPUIHQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC(=O)O)Cl |
Origin of Product |
United States |
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